N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
Description
Properties
IUPAC Name |
N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-20(2,3)19(26)22-18-15-11-28-12-16(15)23-24(18)10-17(25)21-9-13-5-7-14(27-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWIRRPUXQXRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group is introduced via nucleophilic substitution reactions, often using 4-methoxybenzyl chloride and a suitable base.
Attachment of the Pivalamide Group: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with pivaloyl chloride in the presence of a base to form the desired pivalamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key functional groups (e.g., thienopyrazole cores, substituted amides, or arylalkylamino side chains).
Table 1: Structural and Functional Comparisons
Research Findings and Limitations
- Activity Data: Direct biological data for the target compound are scarce. However, structurally related thienopyrazoles exhibit IC₅₀ values of 10–100 nM in kinase assays (e.g., JAK2/STAT3 pathways) .
- Metabolic Stability : Pivalamide-substituted analogs show 2–3× longer half-lives in hepatic microsomes compared to ester derivatives .
- Limitations : Evidence gaps exist for in vivo efficacy and toxicity profiles. The bulky pivalamide group may hinder blood-brain barrier penetration, unlike smaller substituents in compounds .
Biological Activity
N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique thieno[3,4-c]pyrazole core, which is known for various biological activities. The presence of the 4-methoxybenzyl group and pivalamide moiety contributes to its pharmacological profile.
Anticancer Activity
Research indicates that compounds containing thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazoles have shown efficacy against various cancer cell lines. In particular, studies have demonstrated that modifications at specific positions on the pyrazole ring can enhance antiproliferative activity against cancer cells such as HeLa and HepG2 .
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound | Cell Line | Growth Inhibition (%) | Reference |
|---|---|---|---|
| Methyl 3-amino-5-nitrophenyl | HeLa | 54.25 | |
| Methyl 3-amino-5-nitrophenyl | HepG2 | 38.44 | |
| N-(4-methoxyphenyl)glycinate | GM-6114 (normal fibroblast) | 80.06 |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines like TNF-alpha through mechanisms involving MAPK pathways . This makes them candidates for treating autoimmune diseases.
Other Biological Activities
In addition to anticancer and anti-inflammatory properties, thieno[3,4-c]pyrazole derivatives have been reported to exhibit:
- Anticonvulsant Effects : Some analogs have shown promise in reducing seizure activity in animal models.
- Antibacterial and Antifungal Properties : Certain derivatives have demonstrated effectiveness against bacterial strains and fungi .
The biological activities of this compound are believed to involve:
- Enzyme Inhibition : It may act as an inhibitor for key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : The compound likely interacts with various receptors, modulating signaling pathways that lead to reduced inflammation and tumor growth .
Case Studies
A notable study investigated the effects of a related thieno[3,4-c]pyrazole derivative on cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound. The study highlighted the importance of structural modifications in enhancing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
